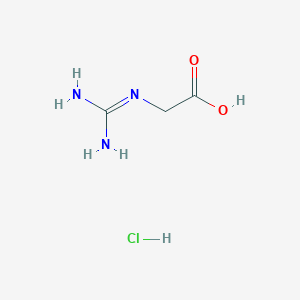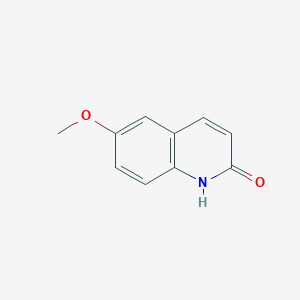
6-methoxyquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 6-methoxyquinolin-2(1H)-one and its derivatives involves various chemical reactions, including one-pot cascade synthesis, cyclization, nitrification, chlorination, and more. For instance, Jingjing Shi et al. (2015) developed a versatile method for the one-pot cascade synthesis of diverse N-methoxyisoquinolinediones using Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization (Shi et al., 2015). Additionally, Lei Zhao et al. (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination, demonstrating a method suitable for large-scale studies (Zhao et al., 2017).
Molecular Structure Analysis
Molecular structure analysis involves understanding the geometric arrangement of atoms within the compound. S. Murugavel et al. (2017) conducted a comprehensive analysis using various spectral techniques and quantum chemical calculations to characterize the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) (Murugavel et al., 2017).
Chemical Reactions and Properties
6-methoxyquinolin-2(1H)-one participates in various chemical reactions, contributing to its diverse chemical properties. For example, the work by O. V. Dyablo et al. (2015) discusses the synthesis involving reactions with dimethylamine solution in alcohol, leading to nucleophilic substitution and the formation of quinoline proton sponges (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of 6-methoxyquinolin-2(1H)-one derivatives, such as solubility, melting point, and crystalline structure, can be inferred from their synthesis and molecular structure. The crystalline structure of these compounds, as revealed by X-ray diffraction studies, plays a crucial role in understanding their physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the molecular structure of 6-methoxyquinolin-2(1H)-one. Studies like those by E. Ramachandran et al. (2012), which explore the synthesis and characterization of palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, provide insight into the chemical behavior and potential applications of these compounds (Ramachandran et al., 2012).
Scientific Research Applications
Application in Cancer Research
- Summary of Application: Quinoline, a privileged scaffold, has been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-HIV, and anticancer . Scientists have been developing new anticancer moieties by sequentially modifying the substituents attached to quinoline .
- Methods of Application: The methods involve chemical synthesis of quinoline derivatives, followed by testing their anticancer activity. This includes structure-activity relationship studies, molecular docking studies, and understanding their mechanism of action .
Application in Organic Chemistry
- Summary of Application: 6-methoxyquinolin-2(1H)-one has been used in a method that promotes direct electron transfer between alkyl carboxylic acids and excited state substrates for C-H alkylation .
- Methods of Application: The method involves the use of light to induce direct electron transfer between alkyl carboxylic acids and excited state substrates .
- Results or Outcomes: This method provides a mild approach for C-H alkylation of 6-methoxyquinolin-2(1H)-one without involving any catalysts or additives .
Application in Antimicrobial Research
- Summary of Application: 6-methoxyquinoline-3-carbonitrile derivatives, which include 6-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application: The methods involve chemical synthesis of 6-methoxyquinoline-3-carbonitrile derivatives, followed by testing their antimicrobial activity .
- Results or Outcomes: The results of the antimicrobial evaluation are not provided in the source .
Application in Photocatalysis
- Summary of Application: 6-methoxyquinolin-2(1H)-one has been used in a method that promotes direct electron transfer between alkyl carboxylic acids and excited state substrates for C-H alkylation .
- Methods of Application: The method involves the use of light to induce direct electron transfer between alkyl carboxylic acids and excited state substrates .
- Results or Outcomes: This method provides a mild approach for C-H alkylation of 6-methoxyquinolin-2(1H)-one without involving any catalysts or additives .
Application in Antiplasmodial and Antitrypanosomal Research
- Summary of Application: A series of novel thiosemicarbazones (TSCs) derived from 2-oxoquinoline scaffold, which includes 6-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antiplasmodial and antitrypanosomal properties .
- Methods of Application: The methods involve chemical synthesis of 2-oxoquinoline-based thiosemicarbazone derivatives, followed by testing their antiplasmodial and antitrypanosomal activity .
- Results or Outcomes: The results of the antiplasmodial and antitrypanosomal evaluation are not provided in the source .
Safety And Hazards
The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXCMWXUMCLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281268 | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxyquinolin-2(1H)-one | |
CAS RN |
13676-00-1 | |
| Record name | 13676-00-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


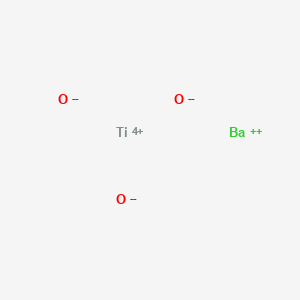
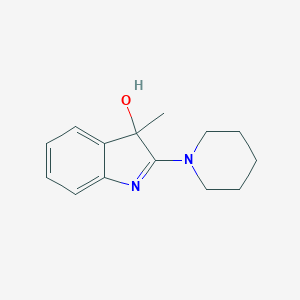
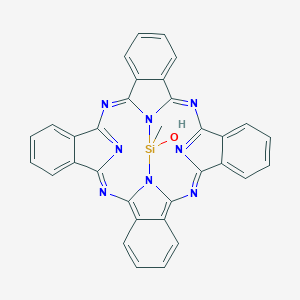
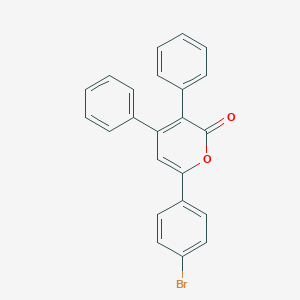
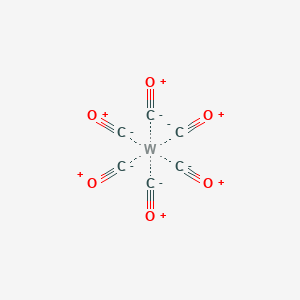
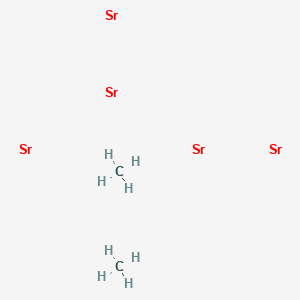

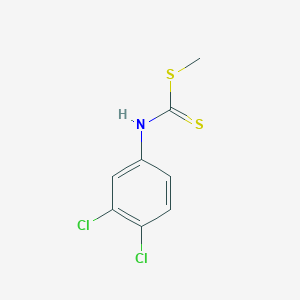
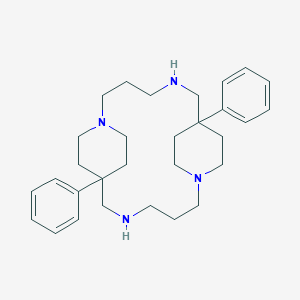
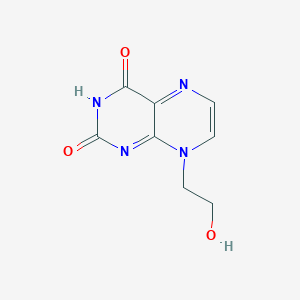
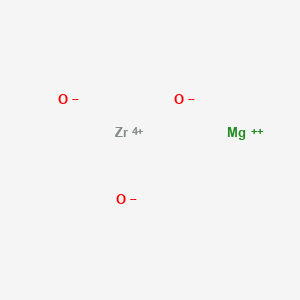
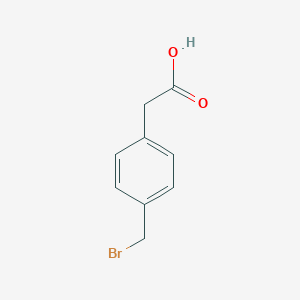
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
